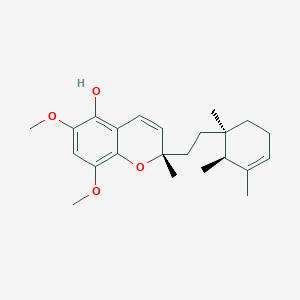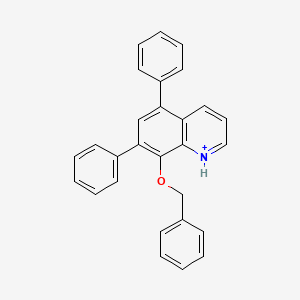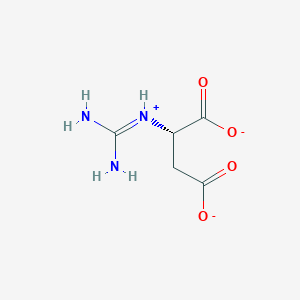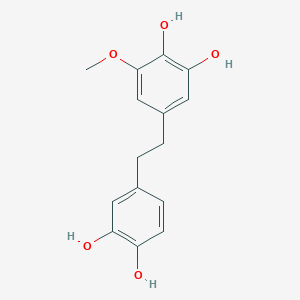![molecular formula C120H220N4O45P2 B1263456 4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A](/img/structure/B1263456.png)
4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(beta-L-Ara4N)2-(KDO)2-lipid A is a lipid A derivative comprising lipid A glycosylated with two 3-deoxy-D-manno-octulosonic acid (KDO) residues and carrying two additional 4-amino-4-deoxy-beta-L-arabinopyranosyl esterifying groups. It is a member of lipid As, a dodecanoate ester and a tetradecanoate ester. It is a conjugate acid of a (beta-L-Ara4N)2-(KDO)2-lipid A(2-).
Applications De Recherche Scientifique
Lipopolysaccharide Biosynthesis
The compound is involved in the biosynthesis of the inner core region of different lipopolysaccharides (LPS) in Gram-negative bacteria. It plays a role in the connection of the membrane-associated lipid A moiety with the hydrophilic saccharide moiety. This structure is crucial for the viability and growth of bacterial cells and contributes to bacterial resistance against common antibiotics (Gronow, Xia, & Brade, 2010).
Synthesis of Lipid A and Inner-Core LPS Ligands
The synthesis of Ara4N-containing inner-core ligands related to Burkholderia and Proteus LPS has been a subject of study. This involves the use of glycosylation techniques to create structures that contribute to the understanding of antigenic properties and binding interactions of bacteria (Zamyatina et al., 2011).
Role in Polymyxin Resistance
This compound is essential for the maintenance of polymyxin resistance in Escherichia coli and Salmonella typhimurium. The addition of l-Ara4N to lipid A is a key process in this resistance, and the enzymes involved in this synthesis and transfer are important research subjects (Trent et al., 2001).
Immunogenicity and Vaccine Development
The structure is studied for its role in immune responses. Synthesis of neoglycoconjugates containing this compound allows exploration of their antigenic and immunogenic properties. These studies can lead to the development of new diagnostic tools and vaccines targeting bacterial infections (Blaukopf et al., 2011).
Bacterial Endotoxin Structure
This compound is a characteristic component of bacterial endotoxin, connecting the carbohydrate part of LPS with lipid A. Understanding its structure and placement in LPS core is essential for grasping the complexity of bacterial endotoxin and its impact on host-pathogen interactions (Lodowska, Wolny, & Wȩglarz, 2013).
Propriétés
Nom du produit |
4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A |
|---|---|
Formule moléculaire |
C120H220N4O45P2 |
Poids moléculaire |
2501 g/mol |
Nom IUPAC |
(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-[[(2R,3S,4R,5R,6R)-3-[[(2R,3R,4S,5S)-5-amino-3,4-dihydroxyoxan-2-yl]oxy-hydroxyphosphoryl]oxy-6-[[(2R,3S,4R,5R,6R)-6-[[(2R,3R,4S,5S)-5-amino-3,4-dihydroxyoxan-2-yl]oxy-hydroxyphosphoryl]oxy-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C120H220N4O45P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-96(135)158-84(66-60-54-48-42-35-29-23-17-11-5)72-98(137)162-112-100(124-94(133)71-83(65-59-53-47-41-34-28-22-16-10-4)157-95(134)67-61-55-49-43-36-30-24-18-12-6)113(160-92(110(112)166-170(149,150)168-115-106(143)101(138)85(121)77-153-115)80-156-119(117(145)146)74-90(104(141)109(164-119)89(131)76-126)163-120(118(147)148)73-87(129)103(140)108(165-120)88(130)75-125)155-79-91-105(142)111(161-97(136)70-82(128)64-58-52-46-40-33-27-21-15-9-3)99(123-93(132)69-81(127)63-57-51-45-39-32-26-20-14-8-2)114(159-91)167-171(151,152)169-116-107(144)102(139)86(122)78-154-116/h81-92,99-116,125-131,138-144H,7-80,121-122H2,1-6H3,(H,123,132)(H,124,133)(H,145,146)(H,147,148)(H,149,150)(H,151,152)/t81-,82-,83-,84-,85+,86+,87-,88-,89-,90-,91-,92-,99-,100-,101+,102+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,119-,120-/m1/s1 |
Clé InChI |
RYVJLJVPSMBXLB-SWFLZAEGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O[C@@H]2[C@@H]([C@H]([C@H](CO2)N)O)O)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)OP(=O)(O)O[C@@H]6[C@@H]([C@H]([C@H](CO6)N)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)OC2C(C(C(CO2)N)O)O)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OCC5C(C(C(C(O5)OP(=O)(O)OC6C(C(C(CO6)N)O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(5-(3-(1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole](/img/structure/B1263373.png)
![(15S)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263374.png)
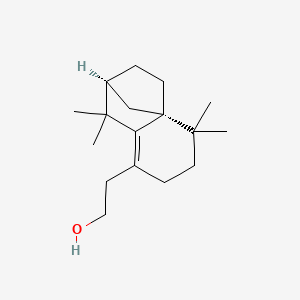
![1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263377.png)





